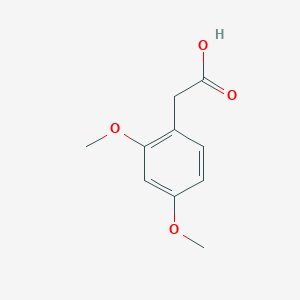

2,4-Dimethoxyphenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-4-3-7(5-10(11)12)9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXFMGARFHRTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325597 | |

| Record name | 2,4-Dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6496-89-5 | |

| Record name | 6496-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dimethoxyphenylacetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dimethoxyphenylacetic Acid

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern chemical synthesis, the strategic value of a versatile molecular building block cannot be overstated. This compound (2,4-DMPAA) stands as a quintessential example of such a scaffold. Its elegantly functionalized aromatic core, featuring a carboxylic acid moiety and two activating methoxy groups, offers a rich playground for chemical manipulation. This guide provides an in-depth exploration of 2,4-DMPAA, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and application. It is designed for the discerning researcher, scientist, and drug development professional who requires not just data, but a causal understanding of the molecule's behavior to drive innovation.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a compound begins with its fundamental properties. These data points are critical for experimental design, from selecting appropriate solvents to interpreting analytical results.

Physicochemical Properties

The physical characteristics of 2,4-DMPAA dictate its handling, storage, and behavior in various solvent systems. The two methoxy groups enhance its solubility and reactivity compared to unsubstituted phenylacetic acid.[1]

| Property | Value | Source |

| CAS Number | 6496-89-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder/solid | [1][3][4][5] |

| Melting Point | 108-115 °C (Lit. value: 110-113 °C) | [1][2][3] |

| Purity | ≥98% (typically by GC) | [1][5] |

| Storage | Store in a cool, dry place (0-8 °C recommended) | [1][4][5] |

Spectroscopic Signature

The spectroscopic profile of 2,4-DMPAA is the primary tool for its identification and characterization. Understanding the expected signals is crucial for reaction monitoring and quality control.

| Technique | Expected Signature |

| ¹H NMR | ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). ~7.1 ppm (d, 1H): Aromatic proton ortho to the acetic acid group. ~6.4-6.5 ppm (m, 2H): Remaining two aromatic protons. ~3.8 ppm (s, 6H): Two methoxy group protons (-OCH₃). ~3.6 ppm (s, 2H): Methylene protons (-CH₂-). |

| ¹³C NMR | ~178 ppm: Carboxylic acid carbonyl carbon. ~160 ppm & ~158 ppm: Aromatic carbons attached to methoxy groups. ~132 ppm, ~122 ppm, ~105 ppm, ~99 ppm: Remaining aromatic carbons. ~55 ppm: Methoxy carbons. ~36 ppm: Methylene carbon. |

| IR (KBr) | ~2500-3300 cm⁻¹ (broad): O-H stretch of carboxylic acid. ~1700 cm⁻¹ (strong): C=O stretch of carboxylic acid. ~1615, 1585 cm⁻¹: C=C stretching of the aromatic ring. ~1290, 1040 cm⁻¹: C-O stretching of ether and carboxylic acid groups. |

| Mass Spec (EI) | M⁺ at m/z 196: Molecular ion peak. Key Fragments: m/z 151 ([M-COOH]⁺), m/z 136 ([M-COOH-CH₃]⁺). |

Note: Actual chemical shifts can vary based on the solvent and instrument used. The data presented is a generalized interpretation based on typical values for these functional groups.[6][7][8]

Synthesis and Manufacturing: A Practical Approach

While several synthetic routes to 2,4-DMPAA exist, the Willgerodt-Kindler reaction offers a robust and widely utilized pathway, starting from the readily available 2,4-dimethoxyacetophenone. This reaction is a powerful transformation that converts an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the desired carboxylic acid.[9][10][11]

The Willgerodt-Kindler Reaction Pathway

The causality behind this choice of synthesis lies in its efficiency. The reaction uniquely oxidizes the acetyl group and migrates the functionality to the terminal carbon in a one-pot procedure.

Caption: Synthetic workflow for 2,4-DMPAA via the Willgerodt-Kindler reaction.

Experimental Protocol: Synthesis of 2,4-DMPAA

This protocol is a self-validating system; successful formation of the intermediate thioamide and its subsequent hydrolysis to the final product with the expected spectroscopic signature confirms the reaction's efficacy.

Step 1: Thioamide Formation

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-dimethoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (4.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 130-140 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.

-

Work-up: Cool the reaction mixture to room temperature. Pour the dark, viscous liquid into a beaker of cold water. The crude thioamide product will often precipitate as a solid or an oil.

-

Isolation: Isolate the crude thioamide by filtration or extraction with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis to Carboxylic Acid

-

Setup: To the crude thioamide from the previous step, add a 10-20% aqueous solution of sodium hydroxide (NaOH).

-

Reaction: Heat the mixture to reflux for 8-12 hours until the evolution of morpholine vapor ceases. This indicates the completion of hydrolysis.

-

Scientist's Insight: The hydrolysis of a thioamide is slower than that of a standard amide, necessitating prolonged heating. The reaction drives off the morpholine by-product, shifting the equilibrium towards the carboxylate salt.

-

-

Work-up: Cool the reaction mixture to room temperature. If any solid impurities are present, filter them off.

-

Acidification: Carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is ~1-2. This is best done in an ice bath as the neutralization is exothermic. This compound will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. For higher purity, the product can be recrystallized from an ethanol/water mixture.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2,4-DMPAA stems from the reactivity of its two key functional regions: the carboxylic acid group and the electron-rich aromatic ring.

Reactions at the Carboxylic Acid Group

The -COOH group is a versatile handle for transformations such as esterification, amidation, and reduction, providing access to a wide range of derivatives.

Reactions on the Aromatic Ring

The two methoxy groups are strongly activating and ortho, para-directing. Since the para position is blocked by the acetic acid side chain, electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is directed primarily to the C5 position (ortho to the 4-methoxy group and meta to the 2-methoxy group). This regioselectivity is a key advantage in designing complex molecules.

Caption: Key derivatization pathways for this compound.

Applications in Research and Drug Development

2,4-DMPAA is not merely a laboratory curiosity; it is a pivotal intermediate in several high-value applications.[14]

-

Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of pharmaceuticals.[1][4] Its structure is incorporated into molecules designed as anti-inflammatory and analgesic agents.[1] The rationale is that the dimethoxyphenyl scaffold can mimic certain biological motifs or provide the necessary lipophilicity and electronic properties for receptor binding.

-

Metabolite Studies: 2,4-DMPAA is a known metabolite of certain dopamine analogs and phenethylamine-based drugs.[3][15] For instance, it is a key metabolite of the psychedelic compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine), formed via oxidative deamination.[15] Studying its formation and clearance is vital for understanding the pharmacokinetics and toxicology of the parent compounds.

-

Agrochemicals: The phenoxyacetic acid scaffold is famous in agricultural chemistry, with 2,4-D (2,4-Dichlorophenoxyacetic acid) being a classic example of a synthetic auxin herbicide.[16] While 2,4-DMPAA is not a direct herbicide, its core structure is used in the development of new agrochemicals, leveraging the known bioactivity of this molecular class.[1]

-

Material Science: The compound is also explored in the development of specialized polymers and resins, where its aromatic structure can impart enhanced thermal stability and chemical resistance.[1]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable. 2,4-DMPAA is classified as an irritant, and appropriate precautions must be taken.

| Safety Aspect | Guideline |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| First Aid | Eyes/Skin: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17][18] Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[17][18] Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[18][19] |

| PPE | NIOSH/MSHA-approved respirator, chemical safety goggles, protective gloves, and a lab coat.[2][17] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] |

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.[17][18][19][20]

Conclusion

This compound is a testament to the power of a well-functionalized aromatic scaffold. Its predictable reactivity, accessible synthesis, and proven utility make it an indispensable tool for chemists across multiple disciplines. From enabling the synthesis of novel drug candidates to serving as a critical component in metabolic studies, 2,4-DMPAA continues to be a molecule of significant scientific and commercial importance. This guide has aimed to provide the technical depth and practical context necessary for researchers to fully harness its potential.

References

-

Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid - CORE. (n.d.). Retrieved January 6, 2026, from [Link]

-

Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. (n.d.). Retrieved January 6, 2026, from [Link]

-

Willgerodt rearrangement - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid - ResearchGate. (2011, February). Retrieved January 6, 2026, from [Link]

-

Willgerodt-Kindler Reaction - SynArchive. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]

-

2,5-Dimethoxyphenylacetic acid | C10H12O4 | CID 74469 - PubChem - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

(3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

Solved 2. The compound 1,3-dimethoxybenzene was treated with | Chegg.com. (2017, June 25). Retrieved January 6, 2026, from [Link]

-

Willgerodt rearrangement - chemeurope.com. (n.d.). Retrieved January 6, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (2018). Retrieved January 6, 2026, from [Link]

-

Willgerodt‐Kindler Reac1on - MSU chemistry. (2009, January 30). Retrieved January 6, 2026, from [Link]

-

Willgerodt-Kindler Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

-

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.). Retrieved January 6, 2026, from [Link]

-

Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. (n.d.). Retrieved January 6, 2026, from [Link]

-

2C-B - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

Acylation/reduction of p-dimethoxybenzene 5 - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Compound Information Page - NIMH Chemical Synthesis and Drug Supply Program. (2021, March 24). Retrieved January 6, 2026, from [Link]

-

Safety Data Sheet: 4-methoxyphenylacetic acid - Chemos GmbH&Co.KG. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (2,4-Dimethoxyphenyl)acetic acid 98 6496-89-5 [sigmaaldrich.com]

- 3. This compound | 6496-89-5 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 6496-89-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2,5-Dimethoxyphenylacetic acid | C10H12O4 | CID 74469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Willgerodt_rearrangement [chemeurope.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 14. nbinno.com [nbinno.com]

- 15. 2C-B - Wikipedia [en.wikipedia.org]

- 16. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. pfaltzandbauer.com [pfaltzandbauer.com]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,4-Dimethoxyphenylacetic Acid (CAS 6496-89-5)

This guide provides a comprehensive technical overview of 2,4-Dimethoxyphenylacetic acid, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's synthesis, analytical characterization, and significant applications, grounding all information in established scientific principles and methodologies.

Introduction: Strategic Importance in Synthesis

This compound is a substituted phenylacetic acid derivative recognized for its role as a pivotal building block in organic synthesis.[1][2] Its structure, featuring a carboxylic acid moiety and a strategically dimethoxylated aromatic ring, offers multiple reactive sites for constructing more complex molecular architectures. The methoxy groups enhance the molecule's solubility and modulate the reactivity of the aromatic ring, making it a valuable precursor in the pharmaceutical and agrochemical industries.[3] This guide will elucidate the key technical aspects of this compound, providing field-proven insights into its synthesis, analysis, and utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. These characteristics dictate handling, storage, and the analytical methods required for quality control.

Physical Properties

The compound is typically a crystalline solid at room temperature.[4][5] Its key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6496-89-5 | [6] |

| Molecular Formula | C₁₀H₁₂O₄ | [6] |

| Molecular Weight | 196.20 g/mol | [6] |

| Appearance | White to pale yellow crystalline powder | [1][4] |

| Melting Point | 108-115 °C | [6][7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | [4] |

| SMILES | COC1=CC(=C(C=C1)CC(=O)O)OC | [6] |

| InChI Key | ZFXFMGARFHRTTO-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below is an expert interpretation of the expected spectra for this compound.

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. The aromatic region is particularly informative due to the substitution pattern.

-

Aromatic Protons (δ 6.4-7.2 ppm): Three signals are expected in the aromatic region, corresponding to the three protons on the substituted benzene ring. The proton at C5 (between the methoxy and acetic acid groups) will likely appear as a doublet. The proton at C6 will be a doublet of doublets, and the proton at C3 will be a doublet.

-

Methylene Protons (-CH₂-) (δ ~3.6 ppm): A sharp singlet corresponding to the two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring.

-

Methoxy Protons (-OCH₃) (δ ~3.8 ppm): Two distinct singlets, each integrating to three protons, for the two methoxy groups at positions C2 and C4. Their chemical shifts will be slightly different due to their different electronic environments.

-

Carboxylic Acid Proton (-COOH) (δ 10-12 ppm): A broad singlet, which is characteristic of a carboxylic acid proton. Its chemical shift can vary depending on concentration and solvent.

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments.

-

Carbonyl Carbon (C=O) (δ ~175-180 ppm): The carboxylic acid carbonyl carbon appears significantly downfield.

-

Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bearing the methoxy groups (C2 and C4) will be the most downfield in this region.

-

Methoxy Carbons (-OCH₃) (δ ~55-60 ppm): Two signals corresponding to the carbons of the two methoxy groups.

-

Methylene Carbon (-CH₂-) (δ ~40 ppm): The methylene carbon signal will appear in the aliphatic region.

The FTIR spectrum reveals the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ correspond to the aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H stretching of the methylene and methoxy groups.

-

C=O Stretch (Carbonyl): A strong, sharp absorption peak around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon stretching within the aromatic ring.

-

C-O Stretch (Ethers and Carboxylic Acid): Strong absorptions in the 1000-1300 cm⁻¹ range, corresponding to the C-O stretching of the two methoxy groups and the C-O of the carboxylic acid.

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern is critical for confirming the structure.

-

Molecular Ion Peak (m/z 196): The peak corresponding to the intact molecule.

-

Loss of Carboxyl Group (m/z 151): A prominent fragment resulting from the loss of the -COOH group (45 Da), leading to a benzylic cation.

-

Tropylium Ion Rearrangement: The benzylic cation can rearrange to form various substituted tropylium ions, leading to a complex fragmentation pattern in the lower mass region.

-

Loss of Methoxy Group: Fragmentation involving the loss of a methyl group (CH₃, 15 Da) or a methoxy group (OCH₃, 31 Da) from the molecular ion or major fragments may also be observed.

Synthesis and Manufacturing

The most common and industrially scalable approach to synthesizing phenylacetic acids from the corresponding acetophenones is the Willgerodt-Kindler reaction.[2][7] This method is advantageous as it allows for the conversion of a readily available ketone into a carboxylic acid with the migration of the carbonyl function.

Willgerodt-Kindler Reaction: A Protocol

This protocol details the synthesis of this compound from 2,4-dimethoxyacetophenone.

Workflow Diagram: Willgerodt-Kindler Synthesis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Thioamide Formation:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

-

Heat the mixture to reflux with vigorous stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: The use of morpholine is critical as it acts as both a reagent and a solvent in this "neat" reaction, driving the formation of the key enamine intermediate.[8]

-

After cooling, pour the reaction mixture into ice-cold water. The crude 2-(2,4-dimethoxyphenyl)ethanethioylmorpholine will precipitate as a solid.

-

Filter the solid, wash thoroughly with water, and dry. This crude intermediate is often of sufficient purity for the next step.[9]

-

-

Hydrolysis to Carboxylic Acid:

-

To the crude thiomorpholide, add a 10-20% solution of sodium hydroxide in ethanol or a mixture of water and a co-solvent like dioxane.

-

Reflux the mixture for 10-15 hours until the hydrolysis is complete (monitored by TLC).

-

Expert Insight: Alkaline hydrolysis is a robust method for converting the thioamide to the corresponding carboxylate salt. The use of a co-solvent is necessary to ensure the solubility of the organic intermediate in the aqueous base.

-

Distill off the majority of the ethanol/dioxane. Add water to the residue to dissolve the sodium 2,4-dimethoxyphenylacetate salt.

-

Wash the aqueous solution with a non-polar solvent like ether or toluene to remove any unreacted starting material or non-acidic byproducts.

-

-

Isolation and Purification:

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid.

-

The this compound will precipitate as a solid.

-

Filter the product, wash with cold water to remove inorganic salts, and dry under vacuum.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water, dilute ethanol, or a toluene/heptane mixture.[9]

-

Mechanism of the Willgerodt-Kindler Reaction

Caption: Simplified mechanism of the Willgerodt-Kindler reaction.

Analytical Methodologies

Robust analytical methods are crucial for quality control, ensuring the purity of the final product and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of this compound. A reverse-phase method is typically employed.

Workflow Diagram: HPLC Purity Analysis

Sources

- 1. Articles [globalrx.com]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]

- 8. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

An In-Depth Technical Guide to 2,4-Dimethoxyphenylacetic Acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2,4-Dimethoxyphenylacetic acid (2,4-DMPA), a pivotal intermediate in the fields of pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, a validated synthesis protocol, detailed spectroscopic characterization, and the scientific rationale behind its versatile applications.

Core Molecular and Physicochemical Properties

This compound is an aromatic carboxylic acid distinguished by two methoxy groups on the phenyl ring.[1] These substituents are crucial as they enhance the compound's solubility and modulate its electronic properties, making it a reactive and versatile building block for organic synthesis.[2]

dot graph MolecularStructure { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Molecular Structure of this compound.

The fundamental properties of 2,4-DMPA are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | |

| CAS Number | 6496-89-5 | |

| Appearance | White to pale yellow crystalline solid | [1][3] |

| Melting Point | 110-113 °C | [1] |

| Purity | ≥98% |

| Physicochemical Property | Predicted Value | Source(s) |

| pKa | 4.29 ± 0.10 | [1] |

| XlogP | 1.9 | [4] |

| H-Bond Donors | 1 | [1] |

| H-Bond Acceptors | 4 | [1] |

Synthesis Protocol: The Alesso-Aguirre-Lglesias Method

The synthesis of 2,4-DMPA can be challenging, with some historical methods resulting in low yields or mixtures of isomers. An improved and reliable method was developed by Alesso, Aguirre, and Lglesias, providing a consistent route to the desired product.[5][6] This protocol is a cornerstone for any research requiring high-purity 2,4-DMPA.

Step-by-Step Methodology

While the full experimental details are outlined in the cited publication, the process centers on the treatment of 2,4-dimethoxyacetophenone under modified Prevost conditions.[6] The causality behind this choice is the controlled, high-yield oxidation and rearrangement of the acetophenone to the corresponding phenylacetic acid.

Principle: This synthetic route leverages an oxidative rearrangement where the acetyl group of the starting material is converted into a carboxymethyl group. The choice of reagents and conditions is critical to prevent side reactions and ensure the specific formation of the 2,4-isomer.

Protocol Outline:

-

Reaction Setup: 2,4-dimethoxyacetophenone is dissolved in a suitable solvent such as methanol.

-

Reagent Addition: Key reagents, including iodine and a silver salt (e.g., silver nitrate), are introduced to the solution. The silver ion is crucial for activating the iodine and facilitating the reaction pathway.

-

Reflux: The reaction mixture is heated to reflux for a specified period. This provides the necessary activation energy for the oxidative rearrangement to proceed to completion. Progress is typically monitored by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Upon completion, the reaction is cooled, and a standard aqueous work-up is performed. This step quenches the reaction and hydrolyzes any intermediate esters formed, yielding the crude carboxylic acid.

-

Purification: The crude product is isolated and purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield pure, crystalline this compound.

This self-validating protocol ensures high purity, which can be confirmed by melting point analysis and the spectroscopic methods described in the following section.

Spectroscopic Characterization

Confirming the identity and purity of synthesized 2,4-DMPA is essential. The following section details the expected outcomes from ¹H NMR and FT-IR spectroscopy, explaining the rationale for the predicted spectral features.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy provides unambiguous information about the electronic environment of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values confirm the presence of the aromatic, methoxy, and acetic acid moieties in their correct relative positions.

Typical Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

Expected Spectral Data & Interpretation (in CDCl₃):

-

δ ~ 11.0-12.0 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

-

δ ~ 7.1 ppm (doublet, 1H): Aromatic proton at the C5 position. It appears as a doublet due to coupling with the proton at C6.

-

δ ~ 6.4-6.5 ppm (multiplet, 2H): These signals correspond to the aromatic protons at the C3 and C6 positions, which are shifted upfield due to the electron-donating effect of the ortho and para methoxy groups.

-

δ ~ 3.8 ppm (singlet, 6H): This signal integrates to six protons and represents the two equivalent methoxy groups (-OCH₃). They appear as a sharp singlet.

-

δ ~ 3.6 ppm (singlet, 2H): Corresponds to the methylene protons (-CH₂-) of the acetic acid side chain. It is a singlet as there are no adjacent protons to couple with.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Typical Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands & Interpretation:

-

~3300-2500 cm⁻¹ (broad band): This very broad absorption is characteristic of the O-H stretching vibration of the carboxylic acid dimer, resulting from intermolecular hydrogen bonding.

-

~2950-2850 cm⁻¹ (medium peaks): These peaks are due to the C-H stretching vibrations of the methyl and methylene groups.

-

~1700 cm⁻¹ (strong, sharp peak): This intense absorption is highly characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid.[7]

-

~1610, ~1500 cm⁻¹ (medium to strong peaks): These absorptions correspond to the C=C stretching vibrations within the aromatic ring.

-

~1250-1020 cm⁻¹ (strong peaks): These signals arise from the C-O stretching vibrations of the aryl-ether (methoxy) and carboxylic acid groups.

Applications in Research and Development

The unique structure of 2,4-DMPA, with its activated aromatic ring and carboxylic acid handle, makes it an exceptionally valuable building block in medicinal and agricultural chemistry.[2]

-

Pharmaceutical Synthesis: The primary application of 2,4-DMPA is as a precursor for more complex molecules with potential therapeutic activity. It is frequently used in the synthesis of novel anti-inflammatory and analgesic agents.[2] The dimethoxy-substituted phenylacetic acid scaffold can be elaborated through various chemical reactions, such as amidation of the carboxylic acid or electrophilic substitution on the electron-rich aromatic ring, to build diverse molecular libraries for drug screening.

-

Agrochemical Development: In agricultural science, 2,4-DMPA serves as an intermediate in the formulation of modern herbicides.[2] Its structure can be modified to produce compounds that selectively target metabolic pathways in weeds, helping to manage crop populations and improve yields.

-

Biochemical Research: Researchers utilize this acid in studies involving enzyme inhibition and the exploration of metabolic pathways, where it can act as a metabolite of certain dopamine analogs.[1]

Safety and Handling

As a laboratory chemical, this compound requires proper handling to ensure safety.

-

Hazard Classifications: Causes serious eye irritation (H319) and may cause respiratory irritation (H335).[8]

-

Signal Word: Warning.[8]

-

Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a dust mask (or work in a fume hood) is required to prevent eye, skin, and respiratory exposure.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for innovation. Its well-defined properties, reliable synthesis, and clear spectroscopic signatures make it an indispensable tool for scientists. A thorough understanding of its chemistry, as detailed in this guide, empowers researchers to leverage its full potential in the development of novel pharmaceuticals, advanced agrochemicals, and other specialized materials.

References

- 1. This compound | 6496-89-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 6496-89-5|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 2-(2,4-dimethoxyphenyl)acetic acid (C10H12O4) [pubchemlite.lcsb.uni.lu]

- 5. Compound Information Page [nimh-repository.rti.org]

- 6. tandfonline.com [tandfonline.com]

- 7. FTIR [terpconnect.umd.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Characterization of 2,4-Dimethoxyphenylacetic Acid: Melting and Boiling Points

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4-Dimethoxyphenylacetic acid (2,4-DMPAA), a key intermediate in pharmaceutical and chemical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for the determination of these critical physical properties. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a robust understanding for application in a laboratory setting.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₂O₄, is a crystalline solid at room temperature.[2] Its molecular structure, featuring a benzene ring substituted with two methoxy groups and an acetic acid moiety, dictates its physical and chemical behavior.[3] The accurate determination of its melting and boiling points is paramount for various applications, including reaction optimization, purification, formulation development, and quality control. These properties are fundamental indicators of purity and are influenced by the intricate network of intermolecular forces.[4][5]

Section 1: Melting Point of this compound

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.[6]

Reported Melting Point Values

Multiple sources have reported the melting point of this compound. A summary of these values is presented in the table below for easy reference. The slight variations in the reported ranges can be attributed to differences in the purity of the samples and the experimental methods employed.

| Melting Point Range (°C) | Source |

| 110-113 | Sigma-Aldrich[7], ChemicalBook[2] |

| 109.0 to 113.0 | Tokyo Chemical Industry Co., Ltd. |

| 108-115 | Chem-Impex[8] |

| 110.0 | Jean-Claude Bradley Open Melting Point Dataset[9] |

Experimental Determination of Melting Point

The determination of the melting point of this compound is a standard procedure in an organic chemistry laboratory. The capillary method is the most commonly employed technique.[10]

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely liquefies are recorded as the melting point range.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform heating.[4]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.[6]

-

For a more accurate determination, start heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[11]

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.[10]

The reliability of the melting point determination is enhanced by calibrating the thermometer of the apparatus with standard compounds of known melting points. Performing the measurement in triplicate and ensuring the results are reproducible adds to the trustworthiness of the data. A narrow melting range (typically 0.5-1°C for a pure compound) is a strong indicator of sample purity.

Section 2: Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] For solid compounds with high melting points, experimental determination of the boiling point at atmospheric pressure can be challenging.

Challenges in Experimental Determination

Theoretical Considerations and Estimation

The boiling point of an organic compound is influenced by several factors:

-

Molecular Weight: Generally, boiling point increases with increasing molecular weight due to stronger London dispersion forces.[14][16]

-

Intermolecular Forces: The presence of functional groups capable of strong intermolecular interactions significantly elevates the boiling point.[13][16] The carboxylic acid group in 2,4-DMPAA can form strong hydrogen bonds, leading to the formation of stable dimers, which effectively doubles the molecular weight and requires more energy to vaporize.[15] The methoxy groups, being polar, contribute to dipole-dipole interactions.

-

Molecular Shape: The overall shape of the molecule affects the efficiency of molecular packing and the surface area available for intermolecular interactions.[17]

Quantitative Structure-Property Relationship (QSPR) models can be used to predict the boiling points of organic compounds based on their molecular descriptors.[8][18] These computational methods take into account factors like molecular size, shape, and electronic properties to provide an estimated boiling point. However, for a compound like 2,4-DMPAA, where strong hydrogen bonding is a dominant factor, the accuracy of such predictions may vary.

Experimental Determination of Boiling Point (Hypothetical)

Should the compound be volatile enough to boil without decomposition, or if the determination is to be carried out under reduced pressure, the following capillary method could be employed.[19]

A small amount of the liquid is heated in a test tube with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the liquid reaches its boiling point, a rapid and continuous stream of bubbles emerges from the capillary. The sample is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[19][20][21]

-

Sample Preparation: Place a small amount (a few milliliters) of the molten this compound into a small test tube.

-

Capillary Insertion: Place a small, inverted capillary tube (sealed at one end) into the test tube containing the liquid sample.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil).[20]

-

Heating and Observation:

-

Heat the bath gradually.

-

Observe the inverted capillary tube. A stream of bubbles will emerge as the liquid is heated.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

-

Cooling and Data Recording:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The moment the bubbling stops and the liquid begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid at the recorded atmospheric pressure.[19]

-

Section 3: Structure-Property Relationships

The melting and boiling points of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.

-

Carboxylic Acid Group: This is the most influential functional group. The hydroxyl (-OH) group is a hydrogen bond donor, and the carbonyl (C=O) oxygen is a hydrogen bond acceptor. This allows for the formation of strong hydrogen-bonded dimers in both the solid and liquid states, significantly increasing the energy required to overcome these forces for melting and boiling.[13][14][15]

-

Methoxy Groups: The two methoxy (-OCH₃) groups are polar due to the electronegativity of the oxygen atoms. This polarity leads to dipole-dipole interactions between molecules, which are weaker than hydrogen bonds but stronger than London dispersion forces. These interactions contribute to the overall cohesive forces within the substance.

-

Benzene Ring: The planar benzene ring allows for efficient packing in the crystal lattice, which can contribute to a higher melting point.[5] It also contributes to London dispersion forces, which increase with the size of the molecule.

The combination of these structural features results in this compound being a solid with a relatively high melting point and a predicted high boiling point.

Conclusion

This technical guide has provided a detailed examination of the melting and boiling points of this compound. The melting point is a well-characterized property, with a consensus in the literature around 110-113°C. Standard experimental protocols for its accurate determination have been outlined. In contrast, the boiling point is not experimentally established, likely due to thermal decomposition. Theoretical considerations based on the molecule's structure suggest a high boiling point, and a hypothetical experimental procedure has been described. A thorough understanding of these physical properties and their relationship to the molecular structure is essential for the effective use of this compound in research and development.

References

-

Katritzky, A. R., et al. (2000). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. Journal of Chemical Information and Modeling, 40(1), 1-13. [Link]

-

Yuan, C., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44, 113-119. [Link]

-

Ashenhurst, J. (2022). Predicting boiling and melting points. Organic Chemistry: How to...[Link]

-

Gabriel, E. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

-

GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

Chemistry For Everyone. (2023). Predicting Boiling Point?. YouTube. [Link]

-

University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. [Link]

-

METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

-

Student Academic Success. (n.d.). Properties and Trends of Organic Compounds. Student Academic Success. [Link]

-

JoVE. (2020). Video: Boiling Points - Concept. JoVE. [Link]

-

Sketchy. (n.d.). Physical Properties of Organic Molecules. Sketchy MCAT. [Link]

-

SSERC. (n.d.). Melting point determination. SSERC. [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Michigan State University. (n.d.). Carboxylic Acid Reactivity. MSU Chemistry. [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Organic Laboratory Techniques. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

Wikidata. (n.d.). 2-(2,4-dimethoxyphenyl)acetic acid. Wikidata. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points. Introductory Organic Chemistry. [Link]

-

ResearchGate. (n.d.). 3,4-Dimethoxyphenylacetic acid. ResearchGate. [Link]

Sources

- 1. 2,4-Dimethoxyphenyl acetic acid | 6496-89-5 | FD10524 [biosynth.com]

- 2. This compound | 6496-89-5 [chemicalbook.com]

- 3. This compound | CAS: 6496-89-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. monash.edu [monash.edu]

- 14. Physical Properties of Organic Molecules - Free Sketchy MCAT Lesson [sketchy.com]

- 15. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 16. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 17. youtube.com [youtube.com]

- 18. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Video: Boiling Points - Concept [jove.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. uomus.edu.iq [uomus.edu.iq]

A Researcher's In-Depth Guide to the Solubility of 2,4-Dimethoxyphenylacetic Acid in Organic Solvents

Physicochemical Profile of 2,4-Dimethoxyphenylacetic Acid

A thorough understanding of a compound's physical and chemical properties is paramount to predicting and interpreting its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][4] |

| CAS Number | 6496-89-5 | [1][2][4] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [4] |

| Appearance | Crystalline Solid; White to cream powder | [1][2] |

| Melting Point | 110-113 °C (lit.) | [1][4] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. The solubility of an organic compound is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The molecular structure of this compound, featuring a phenyl ring, two methoxy groups, and a carboxylic acid group, dictates its solubility profile. The polar carboxylic acid group can participate in hydrogen bonding, while the methoxy groups introduce polarity through their oxygen atoms.[8][9][10] The phenyl ring, however, is nonpolar and contributes to hydrophobic character.

The interplay of these functional groups determines the molecule's overall polarity and its ability to interact with different types of organic solvents.[8][10]

-

Polar Protic Solvents (e.g., Alcohols): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound can form strong hydrogen bonds with these solvents, leading to favorable solubility.

-

Polar Aprotic Solvents (e.g., Ketones, Esters): These solvents have dipole moments but lack acidic protons. They can act as hydrogen bond acceptors, interacting with the carboxylic acid proton of the solute.

-

Nonpolar Solvents (e.g., Hydrocarbons): These solvents primarily interact through weak van der Waals forces. The nonpolar phenyl ring of this compound will have a greater affinity for these solvents, but the polar functional groups will hinder solubility.

Methodologies for Solubility Determination

Accurate and reproducible solubility data is crucial for various stages of research and development. Two primary methods for determining the equilibrium solubility of a solid in a liquid are the equilibrium (shake-flask) method and the polythermal method.

The Equilibrium (Shake-Flask) Method: A Detailed Protocol

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[11] It involves agitating an excess amount of the solid solute in a specific solvent at a constant temperature until equilibrium is reached.

An excess of the solid compound is suspended in a known volume of the solvent. The mixture is agitated for a sufficient period to allow the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the concentration of the solute in the solvent is at its maximum and represents the equilibrium solubility at that specific temperature.

The following diagram illustrates the key steps in the equilibrium solubility determination process.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a suitable container (e.g., a glass vial with a screw cap). The excess solid should be visually apparent throughout the experiment.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., at 25°C or 37°C).[12]

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[13] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the samples.[14]

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured solubility.[14]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop and validate a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to accurately measure the concentration of the solute.

-

Dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the diluted sample and the standard solutions using the validated analytical method.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original solubility in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

The Polythermal Method

The polythermal method is an alternative technique that determines the temperature at which a solid dissolves in a solvent at a known concentration.[15] In this method, a suspension of a known composition is heated at a controlled rate until all the solid dissolves.[15] The temperature at which the last crystals disappear is considered the saturation temperature for that specific concentration. By repeating this process with different compositions, a solubility curve as a function of temperature can be constructed. This method can be faster than the shake-flask method but requires careful control of the heating rate to ensure quasi-equilibrium conditions are maintained.[15]

Molecular Interactions Governing Solubility

The following diagram illustrates the key intermolecular forces that influence the dissolution of this compound in different types of organic solvents.

Caption: Dominant intermolecular forces between this compound and various solvent types.

Conclusion

While a comprehensive public database of the solubility of this compound in a wide range of organic solvents is currently lacking, this guide provides the theoretical foundation and practical, step-by-step methodologies for researchers to confidently and accurately determine these crucial parameters. A thorough understanding of the principles of solubility, coupled with the meticulous application of the experimental protocols detailed herein, will empower scientists in the fields of drug discovery, formulation development, and chemical synthesis to effectively utilize this compound in their research endeavors.

References

-

TutorChase. How do functional groups affect solubility in organic compounds? [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

Solubility of Things. Functional Groups: Definition and Importance [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

Teachy. Summary of Properties of Organic Compounds: Solubility of Organic Compounds [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

LibreTexts. Solubility of Organic Compounds [Internet]. 2023 Aug 31 [cited 2026 Jan 5]. Available from: [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Internet]. 2013 Nov 12 [cited 2026 Jan 5]. Available from: [Link]

-

Solubility of Things. Polarity and Solubility of Organic Compounds [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

Teachy. Summary of Exploring the Solubility of Organic Compounds: Theory and Practice [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

Vedantu. How do functional groups influence solubility class 11 chemistry CBSE [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

Chemistry Steps. Solubility of Organic Compounds [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

LibreTexts. 1.6: Physical properties of organic compounds [Internet]. 2019 Aug 12 [cited 2026 Jan 5]. Available from: [Link]

-

Mhatre P. Create a Flowchart using Graphviz Dot [Internet]. Medium. 2022 Jul 11 [cited 2026 Jan 5]. Available from: [Link]

-

Dare J. Creating Software Engineering Flow Charts with Graphviz Dot [Internet]. Joel Dare. 2025 Sep 13 [cited 2026 Jan 5]. Available from: [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility [Internet]. 2024 Feb 15 [cited 2026 Jan 5]. Available from: [Link]

-

Sketchviz. Graphviz Examples and Tutorial [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

Sketchviz. Guide to Flowcharts in Graphviz [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [Internet]. 2019 [cited 2026 Jan 5]. Available from: [Link]

-

YouTube. Graphviz and dot: Generating Diagrams with Code [Internet]. 2022 Oct 21 [cited 2026 Jan 5]. Available from: [Link]

-

Chad's Blog. Building diagrams using graphviz [Internet]. 2021 Mar 26 [cited 2026 Jan 5]. Available from: [Link]

-

ResearchGate. Schematic illustration of the polythermal method of determination of... [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

National Institutes of Health. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT [Internet]. 2013 Feb 15 [cited 2026 Jan 5]. Available from: [Link]

-

Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

Molecular Energetics Group. Phase diagrams [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

Graphviz. DOT Language [Internet]. 2024 Sep 28 [cited 2026 Jan 5]. Available from: [Link]

-

GraphViz Examples and Tutorial. Simple Graph [Internet]. [cited 2026 Jan 5]. Available from: [Link]

-

YouTube. Solubility Curves and Practice Problems [Internet]. 2023 Jun 12 [cited 2026 Jan 5]. Available from: [Link]

Sources

- 1. This compound | 6496-89-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Dimethoxyphenyl acetic acid | 6496-89-5 | FD10524 [biosynth.com]

- 4. (2,4-Dimethoxyphenyl)acetic acid 98 6496-89-5 [sigmaaldrich.com]

- 5. teachy.ai [teachy.ai]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. tutorchase.com [tutorchase.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 2,4-Dimethoxyphenylacetic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxyphenylacetic acid (2,4-DMPA) is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its solid-state structure is of fundamental importance for understanding its physical properties, stability, and behavior in various formulation and manufacturing processes. This guide provides a comprehensive overview of the synthesis, crystallization, and an in-depth analysis of the anticipated crystal structure of 2,4-DMPA. While a definitive single-crystal X-ray diffraction study for 2,4-DMPA is not publicly available in crystallographic databases as of the time of this writing, we can infer its likely structural characteristics through a detailed examination of its close isomer, 3,4-Dimethoxyphenylacetic acid, and established principles of crystal engineering. This document outlines a robust synthetic protocol, methodologies for obtaining single crystals, and a predictive analysis of the molecular geometry, intermolecular interactions, and potential for polymorphism.

Introduction: The Significance of Crystalline Structure

In the pharmaceutical and materials science industries, the solid-state form of a compound is as critical as its molecular structure. The arrangement of molecules in a crystal lattice dictates a substance's macroscopic properties, including its melting point, solubility, dissolution rate, hygroscopicity, and mechanical strength. For active pharmaceutical ingredients (APIs), these properties directly impact bioavailability and the stability of the final drug product.

This compound, a derivative of phenylacetic acid, serves as a versatile building block in organic synthesis.[1][2] Its molecular framework, featuring a carboxylic acid group and two methoxy substituents on the phenyl ring, provides multiple sites for hydrogen bonding and other non-covalent interactions that govern its crystal packing. An understanding of its crystal structure is therefore paramount for controlling its physical properties and ensuring reproducibility in its applications.

Synthesis and Crystallization of this compound

A reliable and efficient synthesis is the prerequisite for obtaining high-purity material suitable for single-crystal growth. An improved method for the synthesis of 2,4-DMPA has been reported, utilizing a modification of the Willgerodt-Kindler reaction.[3]

Synthetic Protocol: Modified Willgerodt-Kindler Reaction

This procedure, adapted from Alesso, E. N., et al. (1992), provides a reliable route to 2,4-DMPA from 2,4-dimethoxyacetophenone.[3] The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding amides (or, after hydrolysis, carboxylic acids) with the same number of carbon atoms.[4][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxyacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is typically treated with ethanol and the intermediate thiomorpholide is isolated.

-

Hydrolysis: The crude thiomorpholide is then subjected to alkaline hydrolysis by refluxing with an aqueous solution of sodium hydroxide (e.g., 20% w/v) until the evolution of morpholine ceases.

-

Isolation and Purification: The resulting solution is cooled, filtered, and acidified with concentrated hydrochloric acid to precipitate the crude this compound. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Sources

The Biological Activity of 2,4-Dimethoxyphenylacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxyphenylacetic acid (2,4-DMPAA) is a synthetic crystalline solid that has garnered attention in pharmaceutical and chemical research.[1] While primarily recognized as a versatile precursor in the synthesis of more complex molecules, particularly anti-inflammatory and analgesic agents, its intrinsic biological activities are an area of emerging interest.[2] This technical guide provides a comprehensive overview of the current understanding of 2,4-DMPAA's biological profile, drawing from available scientific literature. It is important to note that while its role as a chemical intermediate is established, direct and extensive research on its standalone pharmacological effects is limited. This document aims to synthesize the existing knowledge and provide a framework for future investigation.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₂O₄, is a dimethoxybenzene derivative.[1] Its structure, featuring a phenyl ring substituted with two methoxy groups and an acetic acid moiety, provides it with unique chemical properties that make it a valuable building block in organic synthesis.[2] Beyond its synthetic utility, 2,4-DMPAA has been identified as a metabolite of certain dopamine analogs, suggesting a potential interaction with biological systems.[1][3]

Potential Anti-Inflammatory and Analgesic Properties

A significant area of interest surrounding 2,4-DMPAA is its potential as an anti-inflammatory and analgesic agent. This interest stems primarily from its use as a scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Mechanism of Action: A Focus on Cyclooxygenase Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins.[4] Prostaglandins are key mediators of inflammation, pain, and fever.[5] While direct studies on 2,4-DMPAA's COX inhibitory activity are not extensively documented in publicly available literature, its structural similarity to known COX inhibitors suggests this as a probable mechanism of action. Phenylacetic acid derivatives, for instance, are a known class of COX inhibitors.[6]

Hypothesized Mechanism of COX Inhibition by 2,4-DMPAA:

Caption: Potential mechanism of 2,4-DMPAA in blood pressure regulation.

Experimental Protocol: In Vivo Hypertension Model in Rats

To investigate the antihypertensive effects of 2,4-DMPAA, a well-established animal model is necessary.

Protocol:

-

Animal Model: Spontaneously Hypertensive Rats (SHR).

-

Groups:

-

Control group (vehicle).

-

Positive control group (e.g., Captopril).

-

Test groups (2,4-DMPAA at various doses).

-

-

Procedure:

-

Administer the test compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).

-

Measure systolic blood pressure (SBP) and diastolic blood pressure (DBP) weekly using the tail-cuff method.

-

-

Data Analysis: Compare the changes in blood pressure in the treated groups to the control group over the treatment period. [7]

Other Potential Biological Activities

Antifungal Properties

While specific studies on 2,4-DMPAA are lacking, related phenolic acid compounds have demonstrated antifungal activity. The proposed mechanisms for antifungal action of such compounds often involve the disruption of the fungal cell membrane integrity or the inhibition of essential enzymes. [8][9] General Antifungal Mechanisms:

Caption: Hypothesized antifungal mechanisms of action for 2,4-DMPAA.

Antioxidant Capacity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. [10]The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to evaluate this activity. [11] Protocol: DPPH Radical Scavenging Assay

-

Preparation: Prepare a stock solution of 2,4-DMPAA in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in the same solvent.

-

Reaction: Add different concentrations of the 2,4-DMPAA solution to the DPPH solution. A control is prepared with the solvent and DPPH solution.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A lower absorbance indicates higher scavenging activity. [12][13]

Role as a Dopamine Analog Metabolite

2,4-DMPAA has been identified as a metabolite of dopamine analogs. [1][3]Dopamine itself is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to form various metabolites, including 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). [14][15]The formation of 2,4-DMPAA from dopamine analogs suggests that it could be a biomarker for the metabolism of certain xenobiotics. A study from 1963 reported the conversion of dopamine to 3,4-dimethoxyphenylacetic acid in schizophrenic patients, though this is an older finding and refers to the 3,4-isomer. [16] Dopamine Metabolism Pathway:

Caption: Simplified overview of dopamine metabolism and the position of 2,4-DMPAA as a metabolite of an analog.

Conclusion and Future Directions

This compound is a compound with recognized utility in chemical synthesis, particularly for creating molecules with anti-inflammatory and analgesic properties. While its own biological activities are not yet extensively characterized in peer-reviewed literature, its chemical structure and its role as a metabolite suggest several avenues for future research.

Key areas for future investigation include:

-

Direct In Vitro and In Vivo Studies: Comprehensive studies are needed to quantify the anti-inflammatory, analgesic, antihypertensive, antifungal, and antioxidant activities of 2,4-DMPAA.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which 2,4-DMPAA exerts any identified biological effects is crucial.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the 2,4-DMPAA structure impact its biological activity could lead to the development of more potent and selective therapeutic agents.

-

Toxicological Profile: A thorough evaluation of the safety and toxicological profile of 2,4-DMPAA is essential before it can be considered for any therapeutic application.

By systematically addressing these research gaps, the scientific community can fully characterize the biological activity of this compound and unlock its potential for therapeutic innovation.

References

-

NIMH Chemical Synthesis and Drug Supply Program. (2021, March 24). Compound Information Page: this compound. Retrieved from [Link]

- Friedhoff, A. J., & Van Winkle, E. (1963). CONVERSION OF DOPAMINE TO 3,4-DIMETHOXYPHENYLACETIC ACID IN SCHIZOPHRENIC PATIENTS.

- Chen, L., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1086.

- Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6204.

- Rowlinson, S. W., et al. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763–45769.

-

Wikipedia. (n.d.). 3,4-Dihydroxyphenylacetic acid. Retrieved from [Link]

- Apak, R., et al. (2021). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. Scientific Reports, 11(1), 1833.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.

- Spampinato, C., & Leonardi, D. (2013). Sources of antifungal drugs. International journal of antimicrobial agents, 42(2), 135–146.

- Reddy, N. S., et al. (2024). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology, 9(4), 1291-1298.

- Morgan, D., et al. (2009). Targeting pain-depressed behaviors in preclinical assays of pain and analgesia: Drug effects on acetic acid-depressed locomotor activity in ICR mice. Behavioural pharmacology, 20(8), 696–705.

- Kondo, S., et al. (2001). Antihypertensive effects of acetic acid and vinegar on spontaneously hypertensive rats. Bioscience, biotechnology, and biochemistry, 65(12), 2690–2694.

- Asif, M. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 1-7.

- Kumar, S., et al. (2020). Preclinical Evaluation of Antihypertensive Activity of Combination of Herbs Extract in Wistar Rats. Research Journal of Pharmacy and Technology, 13(9), 4165-4170.

- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.

- Gaskill, P. J., et al. (2020).

- Robinson, D. R. (1983). Prostaglandins and the mechanism of action of anti-inflammatory drugs. The American journal of medicine, 75(4B), 26–31.

Sources

- 1. This compound | 6496-89-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Compound Information Page [nimh-repository.rti.org]

- 4. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]